molecular formula C18H24N4O5S2 B2818208 1-(3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034201-74-4

1-(3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2818208
CAS No.: 2034201-74-4
M. Wt: 440.53
InChI Key: UXOXNMZFVJSGDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, the conditions required for these reactions, and the yield of the product .


Molecular Structure Analysis

This would involve determining the 3D structure of the molecule, including the types of bonds (single, double, triple, etc.), bond lengths and angles, and any functional groups present .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reactants, products, and conditions of the reactions .


Physical and Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Molecular Structure and Interactions

  • Studies on substituted pyrazole derivatives have revealed nonplanar molecular structures with weak intermolecular interactions such as C-H...O, C-H...π, and π-π interactions. These structural insights can be crucial for understanding the reactivity and potential binding mechanisms of similar compounds in biological systems (Carlos Bustos et al., 2015).

Synthesis and Biological Activities

  • Research on the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, including those with the arylthio/sulfinyl/sulfonyl group, has shown that some of these compounds exhibit favorable herbicidal and insecticidal activities. This suggests potential agricultural applications of similar sulfonamide derivatives (Baolei Wang et al., 2015).
  • A series of compounds with benzodiazepinone structures demonstrated antimicrobial and anticancer activities, indicating their potential in medical and pharmaceutical research (Deepak Verma et al., 2015).

Chemical Transformations and Synthesis Techniques

  • Investigations into thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles have provided insights into the reactivity and stability of pyrazole-based compounds under various conditions, which is essential for their application in synthetic chemistry and material science (V. Vasin et al., 2014).

Antimicrobial and Antioxidant Properties

  • Sulfonamide derivatives of pyrazoles have been synthesized and tested for their antimicrobial and antioxidant activities, revealing significant potential for the development of new therapeutic agents (Jagdish R. Badgujar et al., 2018).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with biological systems to produce its effects .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling it .

Future Directions

This would involve discussing potential future research directions, such as new reactions involving the compound, new applications of the compound, or ways to improve its synthesis .

Properties

IUPAC Name

1-[3-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S2/c1-13-18(14(2)20-19-13)29(26,27)22-9-5-8-21(10-11-22)28(24,25)17-7-4-6-16(12-17)15(3)23/h4,6-7,12H,5,8-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOXNMZFVJSGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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